molecular formula C5H8ClFN2O2S B2558040 (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride CAS No. 2344678-05-1

(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride

Cat. No.: B2558040
CAS No.: 2344678-05-1
M. Wt: 214.64
InChI Key: LOHFOTPLJCZXGB-UHFFFAOYSA-N
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Description

(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride is a chemical compound with the molecular formula C5H7FN2O2S·HCl. It is known for its diverse range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a cyano group, an azetidine ring, and a methanesulfonyl fluoride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride typically involves the reaction of azetidine derivatives with methanesulfonyl fluoride in the presence of a suitable base. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide, acids like hydrochloric acid, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution can yield various substituted azetidine derivatives, while hydrolysis can produce sulfonic acids and other related compounds.

Scientific Research Applications

(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, where its unique reactivity is advantageous.

Mechanism of Action

The mechanism of action of (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can occur through the formation of a stable sulfonyl-enzyme complex, which prevents the enzyme from catalyzing its normal reactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-Cyanoazetidin-3-yl)methanesulfonyl chloride
  • (3-Cyanoazetidin-3-yl)methanesulfonyl bromide
  • (3-Cyanoazetidin-3-yl)methanesulfonyl iodide

Uniqueness

(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to its chloride, bromide, and iodide analogs, the fluoride derivative often exhibits higher stability and different reactivity patterns, making it particularly useful in certain synthetic and research applications.

Properties

IUPAC Name

(3-cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2O2S.ClH/c6-11(9,10)4-5(1-7)2-8-3-5;/h8H,2-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHFOTPLJCZXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CS(=O)(=O)F)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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